1-(4-Iodophenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a 4-iodophenyl group. This compound, identified by the CAS number 1856540-89-0, is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the azetidine structure and the iodine substituent.
1-(4-Iodophenyl)azetidine belongs to the class of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom. Azetidines are significant in various biological contexts, often serving as pharmacophores in drug design. The presence of the iodine atom enhances the compound's reactivity and may influence its biological activity, making it a subject of interest in synthetic chemistry and pharmacology.
The synthesis of 1-(4-Iodophenyl)azetidine can be approached through several methodologies, including:
These synthetic strategies leverage the unique reactivity of azetidines and can be modified to introduce diverse functional groups, including halogens like iodine.
1-(4-Iodophenyl)azetidine can undergo various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-(4-Iodophenyl)azetidine typically involves interactions at a molecular level with biological targets. For instance:
Research into similar compounds suggests that modifications on the azetidine ring can significantly impact their biological efficacy.
1-(4-Iodophenyl)azetidine exhibits several noteworthy physical properties:
These properties are essential for understanding how the compound behaves under various conditions, particularly in synthetic environments or when considering its application in drug formulation.
The potential applications of 1-(4-Iodophenyl)azetidine include:
Azetidines—saturated four-membered nitrogen-containing heterocycles—have emerged as privileged scaffolds in modern medicinal chemistry due to their unique combination of ring strain, three-dimensionality, and physicochemical advantages. The inherent ring strain (approximately 26 kcal/mol) confers enhanced reactivity while maintaining sufficient metabolic stability compared to smaller aziridine rings [3] [4]. This balance enables strategic molecular interactions with biological targets, as demonstrated by azetidine-containing FDA-approved drugs:
The pharmacokinetic benefits of azetidine incorporation include:
Table 1: Azetidine-Containing Therapeutics and Applications
Compound | Therapeutic Area | Biological Target | Azetidine Function |
---|---|---|---|
Cobimetinib | Oncology (Melanoma) | MEK Kinase | Solubility enhancer & vector control |
Siponimod | Multiple Sclerosis | Sphingosine-1-phosphate receptor | Bioisostere for morpholine/pyrrolidine |
Penicillin G | Anti-bacterial | Penicillin-binding proteins | Reactive pharmacophore (β-lactam) |
PF-3635659 | Respiratory (COPD) | Muscarinic M3 receptor | Conformational constraint |
Azetidines also serve as proline bioisosteres in peptidomimetics, exemplified by naturally occurring L-azetidine-2-carboxylic acid—a plant-derived proline antagonist first isolated from Convallaria majalis in 1955 [3] [8]. Recent synthetic advances have enabled the development of functionalized azetidine derivatives like 1-(4-iodophenyl)azetidine, which serve as versatile intermediates for targeted drug discovery through cross-coupling chemistry [8].
The 4-iodophenyl moiety confers distinctive electronic and steric properties when attached to the azetidine nitrogen, creating hybrid architectures with dual functional handles. Key structural features include:
The conformational behavior of 1-(4-iodophenyl)azetidine derivatives reveals critical insights:
Table 2: Physicochemical Properties of 1-(4-Iodophenyl)azetidine Derivatives
Property | Value/Range | Measurement Technique | Biological Implication |
---|---|---|---|
Molecular Weight | 259.09 g/mol | High-res MS | Favorable for CNS penetration |
logP (Calculated) | 2.8 ± 0.3 | Chromatographic determination | Moderate membrane permeability |
Dipole Moment | 3.1 D | Computational (B3LYP/6-311G**) | Enhanced protein-ligand interactions |
Crystal Density | 1.82 g/cm³ | X-ray diffraction | Predictive of solid-form stability |
Storage Stability | 2-8°C (desiccated) | Long-term stability studies | Suitable for reagent stock solutions |
Functionalization of the azetidine ring—particularly at C3/C4 positions—faces significant synthetic challenges:
Directed C–H activation strategies have emerged as powerful solutions for azetidine functionalization:
Table 3: Strategies for Azetidine C–H Functionalization
Method | Conditions | Substrate Scope | Limitations |
---|---|---|---|
Pd-Catalyzed DG-Assisted | Pd(OAc)₂ (10 mol%), Ag₂CO₃, 120°C | C3-arylation of N-aryl azetidines | Requires stoichiometric oxidant |
Ru-Catalyzed Photoredox | [Ru(bpy)₃]²⁺, hv, room temp | C2-alkylation | Limited to activated alkyl halides |
Iodine(III)-Mediated | PhI(OAc)₂, I₂, CH₃CN | C3-iodination | Competing N-dealkylation |
Copper-Catalyzed Amination | Cu(OAc)₂, O₂, pyridine | C3/C4 amination | Moderate yields (30-60%) |
Critical reaction engineering considerations include:
Recent advances demonstrate the utility of 1-(4-iodophenyl)azetidine as a dual-functional building block: The aryl iodide undergoes orthogonal coupling while the azetidine ring participates in strain-release functionalization. This enables rapid construction of sp³-rich compound libraries for medicinal chemistry applications [6] [8].
Complete Compound List
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1